molecular formula C11H21N3O3 B15243035 tert-Butyl 3-amino-3-carbamoylpiperidine-1-carboxylate

tert-Butyl 3-amino-3-carbamoylpiperidine-1-carboxylate

Cat. No.: B15243035
M. Wt: 243.30 g/mol
InChI Key: FBBJPAPPRHZJTE-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-3-carbamoylpiperidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-3-carbamoylpiperidine-1-carboxylate typically involves the protection of the amino group on piperidine followed by the introduction of the tert-butyl ester group. One common method involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-3-carbamoylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

tert-Butyl 3-amino-3-carbamoylpiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-3-carbamoylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-amino-3-carbamoylpiperidine-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and interaction profiles. Its tert-butyl ester group provides steric hindrance, influencing its chemical behavior and making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C11H21N3O3

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 3-amino-3-carbamoylpiperidine-1-carboxylate

InChI

InChI=1S/C11H21N3O3/c1-10(2,3)17-9(16)14-6-4-5-11(13,7-14)8(12)15/h4-7,13H2,1-3H3,(H2,12,15)

InChI Key

FBBJPAPPRHZJTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)N)N

Origin of Product

United States

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